2-Chloro-8-methoxy-3-methylquinoline

Catalog No.
S12341439
CAS No.
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-methoxy-3-methylquinoline

Product Name

2-Chloro-8-methoxy-3-methylquinoline

IUPAC Name

2-chloro-8-methoxy-3-methylquinoline

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)13-11(7)12/h3-6H,1-2H3

InChI Key

XWONAVRVXVZUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)N=C1Cl

2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position of the quinoline ring. Its molecular formula is C₁₁H₁₀ClN₁O, with a molecular weight of approximately 207.66 g/mol . This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties.

The reactivity of 2-chloro-8-methoxy-3-methylquinoline is influenced by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. The methoxy group can also undergo various transformations, including demethylation and electrophilic substitution. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic attack, allowing for further functionalization .

Quinoline derivatives, including 2-chloro-8-methoxy-3-methylquinoline, have been studied for their biological activities. This compound has shown potential antimicrobial and antitumor properties. Specific studies indicate its effectiveness against various bacterial strains and cancer cell lines, suggesting it may serve as a lead compound for drug development .

Several synthetic approaches have been developed for producing 2-chloro-8-methoxy-3-methylquinoline:

  • Starting from Quinoline Derivatives: The synthesis often begins with commercially available quinoline derivatives, which undergo chlorination and methoxylation.
  • Refluxing with Chlorinating Agents: Chlorination can be achieved using reagents like phosphorus pentachloride or thionyl chloride under reflux conditions.
  • Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate in the presence of a base .

2-Chloro-8-methoxy-3-methylquinoline has applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic effects.
  • Chemical Research: Used as a reagent in organic synthesis for developing new materials or compounds .
  • Agricultural Chemistry: Investigated for its potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 2-chloro-8-methoxy-3-methylquinoline have focused on its binding affinity to biological targets. Research indicates that this compound interacts with specific enzymes and receptors, influencing pathways related to microbial resistance and cancer cell proliferation. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-chloro-8-methoxy-3-methylquinoline. These include:

Compound NameStructural FeaturesUnique Aspects
2-ChloroquinolineChlorine at position 2Basic structure without additional groups
8-MethoxyquinolineMethoxy at position 8Lacks chlorination at position 2
3-MethylquinolineMethyl at position 3No halogen substitution
4-Chloro-8-methoxyquinolineChlorine at position 4Different halogen positioning

The uniqueness of 2-chloro-8-methoxy-3-methylquinoline lies in its specific combination of substituents that enhance its biological activity while providing distinct chemical reactivity compared to its analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

207.0450916 g/mol

Monoisotopic Mass

207.0450916 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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